molecular formula C9H10FN B1285246 6-Fluoro-1,2,3,4-tetrahydroisoquinoline CAS No. 224161-37-9

6-Fluoro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1285246
CAS RN: 224161-37-9
M. Wt: 151.18 g/mol
InChI Key: IGFFEMNFESMQQW-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydroisoquinoline (6-F-THIQ) is an important organic compound that has been studied extensively in the scientific community. 6-F-THIQ is a derivative of the isoquinoline family of compounds, which are characterized by a nitrogen atom and two aromatic rings. 6-F-THIQ has been used in a variety of applications, including as a synthetic intermediate for the synthesis of pharmaceuticals and for scientific research purposes.

Scientific Research Applications

Crystal Engineering Applications

6-Fluoro-1,2,3,4-tetrahydroisoquinoline and its derivatives demonstrate significant utility in the field of crystal engineering. For instance, in a study by Choudhury et al. (2006), the crystal structures of compounds based on the molecular motif of 6-methoxy 1,2-diphenyl-1,2,3,4-tetrahydroisoquinoline with different fluoro substitutions were reported. These structures revealed different packing features, offering insights into molecular interactions involving fluorine, such as C–F⋯F, C–H⋯F, and C–H⋯O interactions in the crystal lattice (Choudhury & Row, 2006).

Chemical Synthesis and Resolution Processes

The compound has been studied for its role in chemical synthesis and resolution processes. In research by Bálint et al. (2002), 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline was resolved using tartaric acid derivatives, revealing strong reaction kinetics and solvent dependence. This led to the proposal of an economic resolution process, incorporating a racemization step (Bálint et al., 2002).

Pharmacological Applications

In the field of pharmacology, this compound derivatives have been synthesized and evaluated for their potential as antihypertensive agents. A study by Watanuki et al. (2011) demonstrated that specific derivatives, such as 6-fluoro-1-isopropyl-2-{[1-(2-phenylethyl)piperidin-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, showed antihypertensive effects without inducing reflex tachycardia in spontaneously hypertensive rats (Watanuki et al., 2011).

Drug Intermediate and Synthesis

It has also been employed as an intermediate in drug synthesis. Research by Liu et al. (2013) developed a cascade approach to synthesize various fluorinated isoquinolines, demonstrating an efficient method for producing these compounds (Liu et al., 2013).

Fluorescence Applications

Studies have also explored the use of this compound in fluorescence applications. Svensson et al. (1975) investigated the fluorophore forming reactions of various catecholamines and tetrahydroisoquinolines with glyoxylic acid, forming strongly fluorescent compounds (Svensson et al., 1975).

Mechanism of Action

THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline was proved as an endogenous Parkinsonism-preventing agent in mammals .

Safety and Hazards

When handling 6-Fluoro-1,2,3,4-tetrahydroisoquinoline, it is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are advised .

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . They may also prove to be promising candidates for various infectious diseases, such as malaria, tuberculosis, HIV-infection, HSV-infection, leishmaniasis, etc .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1,2,3,4-tetrahydroisoquinoline plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in the biosynthesis of catecholamines . The interaction with PNMT suggests that this compound may influence the production of neurotransmitters such as adrenaline and noradrenaline. Additionally, its fluorine atom can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate the activity of neurotransmitter receptors, thereby affecting synaptic transmission and plasticity . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The fluorine atom in its structure enhances its binding affinity to certain enzymes and receptors. For instance, it can inhibit the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters . By inhibiting MAO, this compound increases the levels of neurotransmitters in the brain, which can have therapeutic implications for neurodegenerative diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the compound can exert sustained effects on cellular processes over extended periods, although its activity may diminish over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and neuroprotection . At higher doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without adverse outcomes. It is crucial to determine the appropriate dosage to maximize the benefits while minimizing the risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For instance, it may influence the biosynthesis of neurotransmitters by altering the activity of enzymes involved in their production and degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by organic cation transporters (OCTs) and localized to specific cellular compartments. The distribution of this compound can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can determine its interactions with biomolecules and its overall impact on cellular processes.

properties

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFFEMNFESMQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577338
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

224161-37-9
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluoro-1,2,3,4-tetrahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Diborane (1 M, THF, 24 mL) was added at 0° C. to a solution of 6-fluoro-3,4-dihydro isoquinolin-1(2H)-one (1.14 g, 6.9 mmol) in THF (8 mL). The mixture was stirred at reflux for 18 h. It was cooled to room temperature and water was added. The mixture was extracted with dichloromethane, and the organic layer was dried over sodium sulfate and concentrated. Purification by column chromatography (hexanes:ethyl acetate 1:1) afforded the title compound.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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